molecular formula C11H15NO2 B13484507 Ethyl 3-(2-aminoethyl)benzoate

Ethyl 3-(2-aminoethyl)benzoate

Cat. No.: B13484507
M. Wt: 193.24 g/mol
InChI Key: FEUSXEHUNBRXCB-UHFFFAOYSA-N
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Description

Ethyl 3-(2-aminoethyl)benzoate is a benzoate ester derivative featuring an aminoethyl substituent at the 3-position of the aromatic ring. This compound combines the ester functionality of ethyl benzoate with a primary amine group, conferring unique physicochemical and biological properties.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 3-(2-aminoethyl)benzoate

InChI

InChI=1S/C11H15NO2/c1-2-14-11(13)10-5-3-4-9(8-10)6-7-12/h3-5,8H,2,6-7,12H2,1H3

InChI Key

FEUSXEHUNBRXCB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(2-aminoethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-(2-aminoethyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester .

Another method involves the reaction of ethyl benzoate with 2-aminoethanol in the presence of a base such as potassium carbonate. This reaction can be carried out in a solvent like acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient conversion and minimizes by-products.

Chemical Reactions Analysis

Oxidation Reactions

The primary amino group (-NH₂) undergoes oxidation under controlled conditions:

  • Reagents : Potassium permanganate (KMnO₄) in acidic or neutral conditions, hydrogen peroxide (H₂O₂).

  • Products : Formation of nitroso or nitro derivatives depending on reaction intensity.

  • Mechanism : Sequential oxidation of the amine to hydroxylamine intermediates, progressing to nitroso or nitro groups via radical pathways.

Example :

Ethyl 3-(2-aminoethyl)benzoateKMnO4,H+Ethyl 3-(2-nitrosoethyl)benzoate+H2O\text{Ethyl 3-(2-aminoethyl)benzoate} \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{Ethyl 3-(2-nitrosoethyl)benzoate} + \text{H}_2\text{O}

Acylation and Alkylation

The amino group acts as a nucleophile in substitution reactions:

  • Reagents : Acetyl chloride, benzoyl chloride, or alkyl halides (e.g., methyl iodide).

  • Conditions : Base catalysis (e.g., triethylamine or K₂CO₃) in anhydrous solvents like DMF or THF.

  • Products : N-substituted derivatives (e.g., acetylated or benzylated products).

Example :

Ethyl 3-(2-aminoethyl)benzoate+CH3COClEt3NEthyl 3-(2-acetamidoethyl)benzoate+HCl\text{this compound} + \text{CH}_3\text{COCl} \xrightarrow{\text{Et}_3\text{N}} \text{Ethyl 3-(2-acetamidoethyl)benzoate} + \text{HCl}

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions:

Condition Reagents Products Mechanism
Acid-Catalyzed HCl/H₂O, reflux3-(2-aminoethyl)benzoic acid + ethanolAAc2 (acyl-oxygen cleavage)
Base-Catalyzed NaOH/EtOH, room temperatureSodium 3-(2-aminoethyl)benzoate + ethanolBAc2 (nucleophilic acyl substitution)

Kinetic Notes :

  • Hydrolysis rates depend on steric hindrance and electronic effects. Bulky substituents near the ester group reduce enzymatic hydrolysis .

Nucleophilic Substitution at the Aromatic Ring

The meta-positioned aminoethyl group directs electrophilic substitution:

  • Reactions : Nitration, sulfonation, or halogenation.

  • Reagents : HNO₃/H₂SO₄ (nitration), SO₃/H₂SO₄ (sulfonation).

  • Outcome : Substitution occurs preferentially at the para position relative to the aminoethyl group.

Reductive Reactions

The aminoethyl side chain can participate in reductions:

  • Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Products : Ethyl 3-(2-aminoethyl)benzyl alcohol (via ester reduction) or stabilized amine intermediates.

Comparative Reactivity with Analogues

Key differences in reactivity compared to structurally similar compounds:

Compound Functional Groups Reactivity Differences
Ethyl 4-(2-aminoethyl)benzoateAminoethyl at para positionFaster ester hydrolysis due to reduced steric hindrance
Mthis compound Methyl ester instead of ethylSlower nucleophilic substitution due to lower leaving group ability

Stability Under Physiological Conditions

  • Ester Stability : Resists enzymatic hydrolysis in the presence of esterases when bulky groups are adjacent to the ester .

  • pH Sensitivity : Protonation of the amino group at acidic pH enhances water solubility .

Mechanistic Insights from Synthetic Pathways

  • Passerini Reaction : Used to synthesize derivatives with spirocyclic motifs, demonstrating compatibility with the aminoethyl group .

  • Rearrangement Risks : Free amine forms (without HCl salt) may undergo intramolecular rearrangements to amides under ambient conditions, necessitating inert atmospheres during synthesis .

Scientific Research Applications

Ethyl 3-(2-aminoethyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(2-aminoethyl)benzoate involves its interaction with specific molecular targets. In the context of its use as a local anesthetic, it binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction . This results in a loss of sensation in the targeted area.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

Key differences between Ethyl 3-(2-aminoethyl)benzoate and similar compounds lie in substituent groups and their positions on the benzoate core. Below is a comparative overview:

Compound Name Substituent(s) Key Functional Groups Applications/Properties Reference
This compound 3-(2-aminoethyl) Ester, primary amine Potential drug intermediate -
Ethyl 4-(carbamoylamino)benzoate 4-(carbamoylamino) Ester, urea linker AQP3 inhibition
Ethyl 3-(5-(trifluoromethyl)-oxadiazolyl)benzoate 3-(trifluoromethyl-oxadiazole) Ester, electron-withdrawing group PET tracer precursor
Ethyl 3-[(2-chloroacetamido)methyl]-4-methylbenzoate 3-(chloroacetamido-methyl), 4-methyl Ester, chloroacetamide Synthetic intermediate
Ethyl 3-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzoate Complex dioxane-derived substituent Ester, cyclic ketone-amine linker Not specified

Key Observations :

  • Electronic Effects: The aminoethyl group in the target compound is electron-donating, contrasting with electron-withdrawing groups (e.g., trifluoromethyl-oxadiazole in ), which alter reactivity and metabolic stability.
  • Biological Activity: Urea or carbamoylamino linkers (e.g., in AQP3 inhibitors ) enhance target binding via hydrogen bonding, while the aminoethyl group may favor solubility or interaction with charged biomolecules.
  • Synthetic Complexity : Substituents like the dioxane-derived group in require multi-step synthesis, whereas simpler groups (e.g., chloroacetamide ) are more straightforward to introduce.

Physicochemical Properties

Solubility and Lipophilicity
  • This compound: The primary amine increases water solubility compared to non-polar analogs like ethyl 3-(octyloxy)benzoate (, L2) .
  • Ethyl 4-(carbamoylamino)benzoate: Urea linkers moderately enhance hydrophilicity but less so than primary amines .
  • Marine-derived pyranyl benzoates (e.g., compound 128 ): Bulky substituents (e.g., ethylbutyl groups) increase lipophilicity, favoring membrane permeability.
Stability
  • Electron-withdrawing groups (e.g., trifluoromethyl in ) stabilize the ester against hydrolysis, whereas electron-donating groups (e.g., aminoethyl) may accelerate degradation under acidic/basic conditions.

Data Tables

Table 1: Substituent Effects on Ester Reactivity

Compound Type Substituent Electronic Nature Hydrolysis Rate (Relative)
This compound Electron-donating High (predicted)
Ethyl 3-(trifluoromethyl)benzoate Electron-withdrawing Low
Ethyl 4-methylbenzoate Neutral Moderate

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